molecular formula C11H18ClN B13518819 alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride CAS No. 64057-73-4

alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride

Cat. No.: B13518819
CAS No.: 64057-73-4
M. Wt: 199.72 g/mol
InChI Key: GMGRFOWRDZFXLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride typically involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in anhydrous ethanol containing three equivalents of hydrochloric acid (HCl). The final product is extracted as the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation and extraction.

Chemical Reactions Analysis

Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride is similar to other phenethylamines such as:

Properties

CAS No.

64057-73-4

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9-4-6-10(7-5-9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H

InChI Key

GMGRFOWRDZFXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)N.Cl

Origin of Product

United States

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